Patent-Assigned Biological Target Engagement: eIF4E/Hedgehog Pathway Modulation vs. Unclaimed Analogs
The target compound is explicitly claimed in US Patent 9,149,527 B2 as a modulator of eIF4E activity and Hedgehog pathway signaling, two mechanistically validated oncology targets [1]. The patent discloses that representative compounds of Formula (I) – which encompasses the N-isopropyl-L-valinamide furanyl scaffold – inhibit cap-dependent translation initiation by disrupting the eIF4F complex [1]. In contrast, the N-cyclopropyl analog (2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide) and the N-methyl analog (CAS 1353997-65-5) are not specifically enumerated in this patent's claims or biological examples, meaning no regulatory-grade target engagement data exist in the public domain for these comparators in the same assay context .
| Evidence Dimension | Patent-claimed biological target engagement (eIF4E / Hedgehog pathway modulation) |
|---|---|
| Target Compound Data | Claimed in US 9,149,527 B2 as Formula (I) compound with eIF4E and Hedgehog pathway modulatory activity; demonstrated in vivo tumor growth inhibition in MDA-MB-468 xenograft model for representative compounds (Compounds 1 and 2, Fig. 1) [1] |
| Comparator Or Baseline | N-cyclopropyl analog: not claimed in US 9,149,527 B2; N-methyl analog (CAS 1353997-65-5): not claimed in US 9,149,527 B2; N-isopropyl-L-valinamide (CAS 882528-81-6): no furanyl warhead, no eIF4E/Hedgehog data |
| Quantified Difference | Target compound: patent-validated biological rationale. Comparators: no publicly available target engagement data for eIF4E or Hedgehog pathways. |
| Conditions | Patent biological examples: eIF4E cap-binding disruption assay; Hedgehog pathway Gli-luciferase reporter assay; MDA-MB-468 triple-negative breast cancer xenograft in SCID mice [1] |
Why This Matters
For procurement decisions in oncology drug discovery programs targeting eIF4E or Hedgehog pathways, only the patent-claimed compound provides a documented biological rationale traceable to a specific mechanism of action, whereas analogs lack this evidentiary anchor.
- [1] Chan KWH, Fung LM, Swindlehurst CA, inventors; NovoMedix, LLC, assignee. Furanyl compounds and the use thereof. United States Patent US 9,149,527 B2. 2015 Oct 6. See Abstract, Summary, and Figure 1. View Source
